molecular formula C11H16N4O2S B12271554 1-(Oxolane-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

1-(Oxolane-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B12271554
M. Wt: 268.34 g/mol
InChI Key: PJZVDWDHGOOWBU-UHFFFAOYSA-N
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Description

1-(Oxolane-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic organic compound that features a piperazine ring substituted with an oxolane-3-carbonyl group and a 1,2,5-thiadiazol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolane-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Oxolane-3-carbonyl Group: The oxolane-3-carbonyl group can be introduced via acylation reactions using oxolane-3-carbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 1,2,5-Thiadiazol-3-yl Group: The thiadiazole ring can be introduced through nucleophilic substitution reactions using appropriate thiadiazole derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolane-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Oxolane-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxolane-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)morpholine: Similar structure but with a morpholine ring instead of piperazine.

    1-(Oxolane-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)pyrazole: Similar structure but with a pyrazole ring instead of piperazine.

Uniqueness

1-(Oxolane-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its piperazine core can provide different binding properties and pharmacokinetic profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H16N4O2S

Molecular Weight

268.34 g/mol

IUPAC Name

oxolan-3-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C11H16N4O2S/c16-11(9-1-6-17-8-9)15-4-2-14(3-5-15)10-7-12-18-13-10/h7,9H,1-6,8H2

InChI Key

PJZVDWDHGOOWBU-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(=O)N2CCN(CC2)C3=NSN=C3

Origin of Product

United States

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